4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Overview
Description
4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as EMB-001, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential use as a treatment for various diseases, including cancer and Alzheimer's disease. In cancer research, 4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to improve memory and cognitive function in animal models.
Mechanism of Action
The mechanism of action of 4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the activity of various protein kinases and phosphatases.
Biochemical and Physiological Effects
4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cell growth and survival. 4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential therapeutic effects.
Future Directions
For research on 4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one include further investigation of its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Additionally, research could focus on the development of derivatives of 4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with improved pharmacological properties. Finally, research could explore the potential use of 4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one as a tool compound for studying various signaling pathways involved in cell growth and survival.
properties
IUPAC Name |
4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-26-22-17(9-6-10-19(22)25-2)18-13-20(24)23-21-15-8-5-4-7-14(15)11-12-16(18)21/h4-12,18H,3,13H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKALWLMDIRFKGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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